6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
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Overview
Description
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C10H4Cl2F3NO and a molecular weight of 282.05 g/mol . It is a derivative of quinoline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. This compound is primarily used in research and development and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol typically involves the chlorination of 2-(trifluoromethyl)quinolin-4-ol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chlorination methods. The process is scaled up to produce bulk quantities, ensuring consistent quality and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in research and development .
Scientific Research Applications
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, although not yet approved for medicinal use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
- 6,8-Dichloro-2-trifluoromethyl-4-quinolinol
- 6,8-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline
Uniqueness
6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
6,8-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADALPYSVBIQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347677 |
Source
|
Record name | 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-23-5 |
Source
|
Record name | 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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